molecular formula C4HBr3F2N2 B2459292 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole CAS No. 2551116-49-3

2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole

Cat. No.: B2459292
CAS No.: 2551116-49-3
M. Wt: 354.775
InChI Key: VXYWJMIHCRGSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole: is a chemical compound with the molecular formula C4HBr3F2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of bromine and fluorine atoms in its structure makes it a compound of interest in various fields of research, including organic synthesis and medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated imidazoles on biological systems. It may serve as a tool for investigating enzyme inhibition and other biochemical processes .

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Halogenated imidazoles have been studied for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, that benefit from the presence of bromine and fluorine atoms .

Mechanism of Action

The mechanism of action of 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The bromine and fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2,4,5-Tribromoimidazole: Similar in structure but lacks the difluoromethyl group.

    2,4,5-Trichloroimidazole: Contains chlorine atoms instead of bromine.

    2,4,5-Triiodoimidazole: Contains iodine atoms instead of bromine.

Uniqueness: 2,4,5-tribromo-1-(difluoromethyl)-1H-imidazole is unique due to the presence of both bromine and fluorine atoms. This combination can enhance the compound’s chemical reactivity and biological activity compared to other halogenated imidazoles. The difluoromethyl group can also impart unique properties, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

2,4,5-tribromo-1-(difluoromethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3F2N2/c5-1-2(6)11(4(8)9)3(7)10-1/h4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWJMIHCRGSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N(C(=N1)Br)C(F)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.